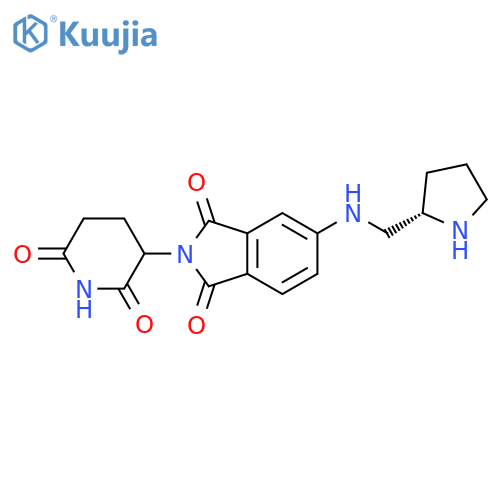Cas no 2728780-39-8 (2-(2,6-dioxopiperidin-3-yl)-5-({(2S)-pyrrolidin-2-ylmethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione)
2-(2,6-ジオキソピペリジン-3-イル)-5-({(2S)-ピロリジン-2-イルメチル}アミノ)-2,3-ジヒドロ-1H-イソインドール-1,3-ジオンは、高度に機能化されたイミド類化合物であり、プロテアソーム阻害剤や分子標的薬の開発において重要な中間体として注目されています。この化合物は、ピペリジンとピロリジン環を有する特異な構造を持ち、選択的なタンパク質分解調節機構(PROTAC技術など)との親和性が期待されます。特に、立体選択的な(2S)-ピロリジン-2-イルメチルアミノ基は標的タンパク質との特異的相互作用を可能にし、医薬品候補分子の設計において構造活性相関(SAR)研究に有用です。また、ジケトン部位は金属キレート能を有し、生体内輸送特性の最適化が可能です。

2728780-39-8 structure
商品名:2-(2,6-dioxopiperidin-3-yl)-5-({(2S)-pyrrolidin-2-ylmethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione
2-(2,6-dioxopiperidin-3-yl)-5-({(2S)-pyrrolidin-2-ylmethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 2-(2,6-dioxopiperidin-3-yl)-5-({[(2S)-pyrrolidin-2-yl]methyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione
- 2728780-39-8
- EN300-33360909
- 2-(2,6-dioxopiperidin-3-yl)-5-({(2S)-pyrrolidin-2-ylmethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione
-
- インチ: 1S/C18H20N4O4/c23-15-6-5-14(16(24)21-15)22-17(25)12-4-3-10(8-13(12)18(22)26)20-9-11-2-1-7-19-11/h3-4,8,11,14,19-20H,1-2,5-7,9H2,(H,21,23,24)/t11-,14?/m0/s1
- InChIKey: ZQCJFJMOWVZLAZ-ZSOXZCCMSA-N
- ほほえんだ: O=C1C2C=C(C=CC=2C(N1C1C(NC(CC1)=O)=O)=O)NC[C@@H]1CCCN1
計算された属性
- せいみつぶんしりょう: 356.14845513g/mol
- どういたいしつりょう: 356.14845513g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 637
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 108Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
2-(2,6-dioxopiperidin-3-yl)-5-({(2S)-pyrrolidin-2-ylmethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-33360909-1g |
2-(2,6-dioxopiperidin-3-yl)-5-({[(2S)-pyrrolidin-2-yl]methyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione |
2728780-39-8 | 1g |
$0.0 | 2023-09-04 | ||
| Enamine | EN300-33360909-1.0g |
2-(2,6-dioxopiperidin-3-yl)-5-({[(2S)-pyrrolidin-2-yl]methyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione |
2728780-39-8 | 95.0% | 1.0g |
$0.0 | 2025-03-18 |
2-(2,6-dioxopiperidin-3-yl)-5-({(2S)-pyrrolidin-2-ylmethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione 関連文献
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
2728780-39-8 (2-(2,6-dioxopiperidin-3-yl)-5-({(2S)-pyrrolidin-2-ylmethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione) 関連製品
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 503537-97-1(4-bromooct-1-ene)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
